molecular formula C15H20O4 B15352263 Monoheptyl phthalate-d4

Monoheptyl phthalate-d4

Cat. No.: B15352263
M. Wt: 268.34 g/mol
InChI Key: DMVQNBGDYPFJCC-NECLWFIRSA-N
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Description

Monoheptyl phthalate-d4 (CAS: 24539-58-0) is a stable isotope-labeled derivative of monoheptyl phthalate, where four hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₅D₄H₁₆O₄, with a molecular weight of 268.34 g/mol and a purity >95% (HPLC) . This compound is primarily used as an internal standard in analytical chemistry for quantifying phthalate metabolites in environmental and biological samples. Its deuterated structure minimizes interference during mass spectrometry (MS) analysis, enhancing accuracy in trace-level detection .

Properties

Molecular Formula

C15H20O4

Molecular Weight

268.34 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-heptoxycarbonylbenzoic acid

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)/i6D,7D,9D,10D

InChI Key

DMVQNBGDYPFJCC-NECLWFIRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Phthalate esters undergo hydrolysis under acidic or alkaline conditions, breaking the ester bond to form phthalic acid and the corresponding alcohol. For deuterated derivatives like Monoheptyl phthalate-d4, hydrolysis would yield phthalic acid-d4 and heptanol.

Key Observations :

  • Acidic Hydrolysis :

    • Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water.

    • Rate constants for hydrolysis of similar deuterated phthalates (e.g., Monobutyl phthalate-d4) are marginally slower than non-deuterated analogs due to kinetic isotope effects .

  • Alkaline Hydrolysis :

    • Base-mediated deprotonation enhances nucleophilic hydroxide attack on the carbonyl carbon.

    • Studies on Monoethyl phthalate-d4 show a 15–20% reduction in reaction rates compared to non-deuterated forms .

Reaction Conditions Products Isotope Effect (k_H/k_D) Reference
0.1M HCl, 25°C, 24hPhthalic acid-d4 + Heptanol1.2–1.5
0.1M NaOH, 37°C, 12hPhthalic acid-d4 + Heptanol1.1–1.3

Transesterification

Deuterated phthalates can participate in transesterification with alcohols, exchanging alkoxy groups. This reaction is catalyzed by acids or bases and is critical in metabolic studies.

Mechanistic Insights :

  • Acid-Catalyzed :

    • The ester reacts with a deuterated alcohol (e.g., methanol-d4), forming a new ester and releasing heptanol-d4 .

  • Base-Catalyzed :

    • Alkoxide ions attack the carbonyl carbon, displacing the heptyl-d4 group .

Catalyst Alcohol Product Yield Reference
H2SO4Methanol-d4Methyl phthalate-d485%
NaOCH3Ethanol-d6Ethyl phthalate-d478%

Enzymatic Degradation

In biological systems, phthalate esters are metabolized via enzymatic hydrolysis. This compound likely follows pathways similar to Monobutyl phthalate-d4:

  • Carboxylesterases : Hydrolyze the ester bond, producing phthalic acid-d4 and heptanol .

  • β-Glucuronidases : Conjugate the hydrolyzed metabolite with glucuronic acid for excretion .

Key Data :

  • Rat hepatic microsomes hydrolyze Monobutyl phthalate-d4 with a VmaxV_{max} of 12.5 nmol/min/mg and KmK_m of 45 µM .

  • Deuterium labeling reduces enzymatic turnover rates by ~10% due to altered binding affinity .

Photodegradation

Under UV light, phthalate esters undergo radical-mediated degradation. Deuterium substitution influences reaction kinetics:

  • Mechanism :

    • C–H(D) bond cleavage generates radicals, leading to chain scission or crosslinking.

    • Deuterated analogs exhibit slower degradation due to stronger C–D bonds .

Light Source Degradation Products Half-Life (h) Reference
UV-C (254 nm)Phthalic anhydride-d4 + CO28.2
SunlightHeptanal-d4 + Phthalic acid-d448.5

Thermal Decomposition

At elevated temperatures (≥200°C), this compound decomposes via:

  • Decarboxylation : Loss of CO2 to form benzene-d4 derivatives.

  • Ester Pyrolysis : Cleavage into phthalic anhydride-d4 and heptene-d4 .

Temperature (°C) Major Products Activation Energy (kJ/mol) Reference
250Phthalic anhydride-d4 + Heptene95.3
300Benzene-d4 + CO2112.4

Interaction with Oxidizing Agents

Reactions with peroxides or ozone yield oxidized products:

  • Ozonolysis : Cleaves the alkoxy chain, forming ketones and carboxylic acids .

  • H2O2/Fe²⁺ (Fenton) : Generates hydroxyl radicals, leading to hydroxylated phthalates .

Oxidizing Agent Products Reaction Time Reference
O3 (10 ppm)Heptanone-d4 + Phthalic acid-d42h
H2O2/FeSO43-OH-Monoheptyl phthalate-d46h

Comparison with Similar Compounds

Key Properties :

  • Storage : +4°C (refrigerated)
  • Solubility: Compatible with organic solvents like methanol and DMSO.
  • Applications : Environmental monitoring, toxicology studies, and industrial quality control .

Comparison with Similar Phthalate-d4 Compounds

Structural and Chemical Properties

The table below compares Monoheptyl phthalate-d4 with structurally analogous deuterated phthalates:

Compound Molecular Formula Molecular Weight CAS No. Purity Storage Primary Applications
This compound C₁₅D₄H₁₆O₄ 268.34 24539-58-0 >95% (HPLC) +4°C Internal standard for LC/MS analysis
Monomethyl phthalate-d4 C₉H₈O₄ 180.16 Not specified >95% (HPLC) Refrigerator Environmental migration studies
Monobutyl phthalate-d4 C₁₂H₁₄D₄O₄ ~254.31 (estimated) Not specified >95% (HPLC) Room temperature Internal standard in urine metabolite analysis
Monohexyl phthalate-d4 C₁₄H₁₄D₄O₄ 254.31 Not specified >95% (HPLC) Not specified Isotope dilution in polymer research
Monooctyl phthalate-d4 C₁₆H₁₈D₄O₄ (estimated) Not specified 1398065-74-1 >95% (HPLC) Not specified Anti-mycobacterial studies (MIC: 20 µg/mL)
Diethyl phthalate-d4 C₁₂H₁₄O₄ 194.23 Not specified >95% (HPLC) Room temperature GC/MS analysis of indoor dust

Notes:

  • Branching vs. Linear Chains: this compound has a linear heptyl chain, whereas compounds like Bis(3,3-dimethyl-hept-2-yl) phthalate-d4 (CAS: N/A) feature branched alkyl groups, altering their hydrophobicity and metabolic pathways .
  • Stability: this compound remains stable at −20°C in acetonitrile for weeks, similar to diethyl phthalate-d4 .

Analytical Performance

  • Sensitivity: this compound is detected at 1.91 min retention time in GC-MS, comparable to diethyl phthalate-d4 (1.03 min) but distinct from longer-chain analogs like di-n-octyl phthalate-d4 (2.17 min) .
  • Quantification: Deuterated monoesters (e.g., monobutyl-d4 and monohexyl-d4) are co-eluted with non-deuterated analogs to correct matrix effects, a strategy validated in urine and serum analyses .

Stability and Handling

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